molecular formula C7H9NO3 B2944598 methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 77867-47-1

methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B2944598
CAS RN: 77867-47-1
M. Wt: 155.153
InChI Key: MIOWHNMUNHLDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 77867-47-1. It has a molecular weight of 155.15 and its IUPAC name is the same as the common name . The compound is solid in physical form .


Physical And Chemical Properties Analysis

The compound is solid in physical form . No additional physical and chemical properties were found in the available literature.

Scientific Research Applications

TREK Channel Inhibition

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: has been identified as a potential inhibitor of TREK (TWIK-Related K+ Channels) channel function . TREK channels are involved in the regulation of neuronal excitability and their dysfunction is associated with several neurological disorders. Inhibitors of TREK channels can provide therapeutic benefits for conditions such as depression, epilepsy, and pain.

Antimalarial Activity

Compounds structurally related to methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate have shown promise as antimalarial agents . The pyrrolin-4-one nucleus, which is part of this compound’s structure, is a key feature in many bioactive molecules with antimalarial properties.

HIV-1 Protease Inhibition

The pyrrolin-4-one derivatives, which include the core structure of methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , are also known for their HIV-1 protease inhibitory activities . This application is crucial for the development of new antiretroviral drugs.

Cav1.2 Activation

This compound or its pharmaceutically acceptable salts have been documented as activators of Cav1.2, a voltage-dependent calcium channel . Activation of this channel is significant for the treatment of various neurological and psychiatric disorders, including schizophrenia and bipolar disorder.

Hypoglycemic Agents

Derivatives of methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate have been evaluated as potential hypoglycemic agents . This application is particularly relevant for the management and treatment of diabetes mellitus.

Organic Synthesis

The compound is used in organic synthesis, particularly in the cyclization reactions of enamino amides . Its high yield and operational simplicity make it a valuable reagent in the synthesis of various organic compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard codes associated with it are H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

Related compounds such as pyrrole derivatives have been found in successful drugs like atorvastatin and sunitinib , suggesting that this compound may also interact with similar targets.

Mode of Action

It’s known that the compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . This suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been shown to have antimalarial and hiv-1 protease inhibitory activities , indicating that this compound may also affect similar pathways.

Result of Action

Related compounds have been shown to have antimalarial and hiv-1 protease inhibitory activities , suggesting that this compound may have similar effects.

properties

IUPAC Name

methyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-5(7(10)11-2)3-6(9)8-4/h3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOWHNMUNHLDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.